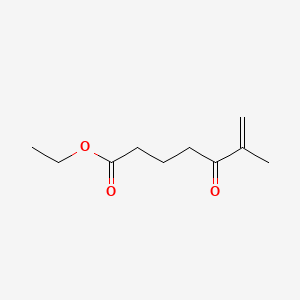

Ethyl 6-methyl-5-oxohept-6-enoate

Description

Ethyl 6-methyl-5-oxohept-6-enoate is a branched-chain ester featuring a ketone group at position 5 and a terminal double bond at position 4. Structurally, it combines an ethyl ester moiety with a methyl-substituted enone system (C=O conjugated to C=C). Such esters are typically synthesized via Claisen or Michael addition reactions, with applications in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 6-methyl-5-oxohept-6-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3 |

InChI Key |

ATTCFYPBSIQVBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-5-oxo-6-methyl-6-heptenoate can be synthesized from methacryloyl chloride and ethyl 4-iodobutyrate. The process involves a zinc-copper couple and benzene as the solvent. The reaction is carried out under nitrogen atmosphere and involves several steps including refluxing and purification by chromatography .

Preparation of Zinc-Copper Couple: Zinc-copper couple is prepared and kept in a desiccator over phosphorus pentoxide under nitrogen.

Reaction Setup: A mixture of ethyl 4-iodobutyrate, N,N-dimethylacetamide, and benzene is added to the zinc-copper couple suspension.

Refluxing: The mixture is heated at gentle reflux with an oil bath for several hours.

Addition of Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is added to the mixture.

Addition of Methacryloyl Chloride: Methacryloyl chloride is added, and the mixture is stirred.

Purification: The product is purified by chromatography and distillation.

Chemical Reactions Analysis

Ethyl-5-oxo-6-methyl-6-heptenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Scientific Research Applications

Ethyl-5-oxo-6-methyl-6-heptenoate is used in various scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.

Medicine: It is explored for its potential in drug development and pharmaceutical research.

Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl-5-oxo-6-methyl-6-heptenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and ester hydrolysis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Ethyl 6-methyl-5-oxohept-6-enoate | Not provided | C₁₀H₁₆O₃ | 184.23 g/mol | 5-oxo, 6-methyl, conjugated enone |

| Ethyl 6-methyl-4-oxohept-6-enoate | 137123-79-6 | C₁₀H₁₆O₃ | 184.23 g/mol | 4-oxo, altered conjugation |

| Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate | 97405-37-3 | C₁₅H₁₈O₄ | 274.30 g/mol | Hydroxyl, phenyl, stereospecificity |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | Not provided | C₂₂H₂₀O₅ | 364.39 g/mol | Alkyne, diphenyl, ethoxycarbonyloxy |

Table 2: Key Reactivity Differences

| Compound | Reactivity Profile |

|---|---|

| This compound | Enone system prone to nucleophilic attack at β-position; keto-enol tautomerism. |

| Ethyl 6-methyl-4-oxohept-6-enoate | Reduced conjugation between ketone and ester; potential for aldol condensation. |

| Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate | Hydroxyl group enables oxidation to ketone or participation in hydrogen bonding. |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | Alkyne participates in cycloadditions; ethoxycarbonyloxy acts as leaving group. |

Research Findings and Implications

- Crystallographic Analysis: SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of similar esters, as seen in studies of diphenylpentynoate derivatives .

- Synthetic Utility: The target compound’s enone system is valuable in Diels-Alder reactions, while analogs like the phenyl-substituted derivative may serve as chiral building blocks in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.